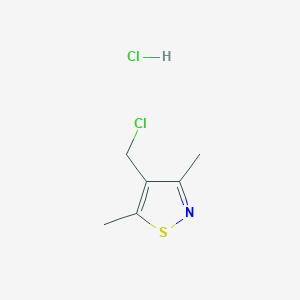

4-(Chloromethyl)-3,5-dimethyl-1,2-thiazole hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

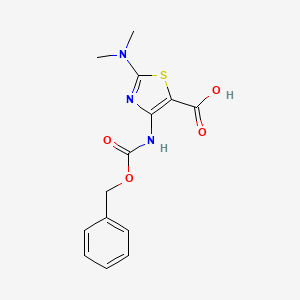

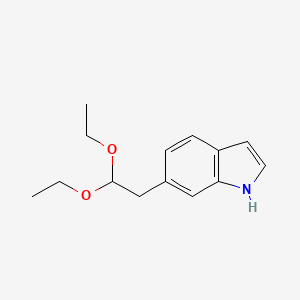

The molecular structure would be based on the thiazole ring, with the chloromethyl group attached at the 4-position and methyl groups at the 3 and 5 positions .Chemical Reactions Analysis

As a chloromethyl compound, it might be reactive towards nucleophiles, and could potentially be used in substitution reactions . The presence of the thiazole ring might also influence its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . As a chlorinated compound, it might be relatively dense and possibly volatile . The presence of the thiazole ring could contribute to its stability .科学的研究の応用

Corrosion Inhibitors

Synthesis and Characterization of Novel Thiazole Derivatives for Corrosion Inhibition Thiazole derivatives, including compounds related to 4-(Chloromethyl)-3,5-dimethyl-1,2-thiazole hydrochloride, have been synthesized and characterized for their application as corrosion inhibitors for zinc in hydrochloric acid solutions. These compounds have demonstrated significant efficiency in protecting zinc, with effectiveness increasing with concentration. The derivatives behave as mixed inhibitors, with adsorption following the Langmuir isotherm model (Fouda et al., 2021).

Synthesis and Crystal Structure Analysis

Syntheses and Crystal Structures of Thiazole Derivatives Research on 2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their methylsulphinyl derivatives, closely related to the compound , have provided insights into their crystal structures and potential applications. These studies reveal the complex structures and hydrogen-bonding interactions within these compounds, offering a basis for further chemical and material science research (Ma et al., 2018).

Regioselective Halogenation

Highly Regioselective Direct Halogenation Method A study demonstrated an efficient and simple method for the regioselective halogenation of 4,5-dimethyl-2-aryl-1,3-thiazoles, leading to the synthesis of 4-chloromethyl-5-methyl-2-aryl-1,3-thiazoles. This research outlines a novel approach to synthesizing halogenated thiazoles, highlighting the versatility and potential applications of such compounds in organic synthesis (Yamane et al., 2004).

Organic Synthesis and Material Science

Synthesis of Thiazolecarbaldehydes and Their Applications Another study focused on the synthesis of chloromethyl derivatives of 1,3-thiazole, aiming to obtain new thiazole derivatives with potential applications in organic synthesis and material science. These derivatives have been used to explore new chemical reactions and synthesize compounds of interest for various scientific fields (Sinenko et al., 2017).

作用機序

Target of Action

Similar compounds have been shown to inhibit serine proteases . Serine proteases play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and apoptosis .

Mode of Action

Related compounds have been shown to inhibit serine proteases, which could suggest a similar mechanism . Inhibition of these enzymes can prevent the breakdown of specific proteins, thereby altering cellular processes.

Biochemical Pathways

Given its potential role as a serine protease inhibitor, it may impact pathways involving protein degradation and apoptosis .

Result of Action

If it acts as a serine protease inhibitor, it could potentially prevent protein degradation and alter apoptosis, impacting cellular health and function .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(chloromethyl)-3,5-dimethyl-1,2-thiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNS.ClH/c1-4-6(3-7)5(2)9-8-4;/h3H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIPXUJNQIUIOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NS1)C)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)-3,5-dimethyl-1,2-thiazole hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2797379.png)

![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2797381.png)

![5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2797383.png)

![2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2797389.png)

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2797395.png)

![5-fluoro-6-methyl-N-[(oxolan-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2797401.png)